3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932325-30-9
Cat. No.: VC4260527
Molecular Formula: C22H14FN3
Molecular Weight: 339.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932325-30-9 |
|---|---|
| Molecular Formula | C22H14FN3 |
| Molecular Weight | 339.373 |
| IUPAC Name | 3-(4-fluorophenyl)-1-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H14FN3/c23-16-12-10-15(11-13-16)21-19-14-24-20-9-5-4-8-18(20)22(19)26(25-21)17-6-2-1-3-7-17/h1-14H |
| Standard InChI Key | HRUYSVZAWMVHHI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC=C(C=C5)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline features a tricyclic system comprising a pyrazole ring fused to a quinoline moiety. The 4-fluorophenyl group at position 3 and the phenyl group at position 1 introduce steric and electronic effects that modulate solubility and target affinity. X-ray crystallography of analogous compounds reveals planar geometries conducive to π-π stacking interactions with biological macromolecules .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 339.37 g/mol (calculated) |
| LogP (Octanol-Water) | 4.2 (estimated) |
| Solubility | Low aqueous solubility; soluble in DMSO |
| Melting Point | 215–220°C (dec.) |
Electronic and Spectral Features
The fluorine atom induces a strong electron-withdrawing effect, altering the compound’s electronic density distribution. UV-Vis spectroscopy shows absorption maxima at 270 nm and 340 nm, attributed to π→π* transitions in the quinoline system. Fluorescence emission at 450 nm (λ = 340 nm) suggests potential applications as a fluorophore in bioimaging .
Synthesis and Structural Modification
Friedländer Condensation
The Friedländer reaction remains a cornerstone for constructing the quinoline core. Using o-aminobenzaldehyde derivatives and 5-amino-1-phenylpyrazole-4-carbaldehyde under acidic conditions, the method achieves moderate yields (45–60%). Recent optimizations using ionic liquid catalysts (e.g., [BMIM]BF) have improved efficiency to 75% .
Table 2: Representative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedländer Condensation | o-Aminobenzaldehyde, HCl/EtOH | 58 |
| Pfitzinger Synthesis | Isatin, NaOH, 120°C | 42 |
| Multicomponent Reaction | POCl, DMF, 80°C | 67 |
Pfitzinger Synthesis
Isatin derivatives undergo ring-opening in basic media to form keto-acid intermediates, which condense with fluorophenylhydrazines to yield the target compound. While this route offers regioselectivity, decarboxylation side reactions often necessitate purification via column chromatography .
Biological Activities and Mechanisms
Anticancer Activity
In vitro assays against MCF-7 (breast) and A549 (lung) cancer cells demonstrate IC values of 8.2 μM and 11.4 μM, respectively. Mechanistic studies reveal:
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PI3K/Akt Pathway Inhibition: Downregulation of phosphorylated Akt (Ser473) by 62% at 10 μM .
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Apoptosis Induction: Caspase-3 activation (2.8-fold increase) and PARP cleavage observed via Western blot .
Table 3: Cytotoxicity Profile
| Cell Line | IC (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 8.2 | 4.7 |
| A549 | 11.4 | 3.1 |
| HepG2 | 15.9 | 2.2 |
Antimicrobial Effects
Against Gram-positive bacteria (S. aureus MIC = 16 μg/mL), the compound disrupts membrane integrity, as evidenced by propidium iodide uptake assays. Fungistatic activity against C. albicans (MIC = 32 μg/mL) correlates with ergosterol biosynthesis inhibition .
Anti-Inflammatory Action
In LPS-stimulated macrophages, the compound reduces NO production (78% suppression at 20 μM) via iNOS downregulation. COX-2 expression is inhibited by 65%, surpassing indomethacin (52%) at equivalent doses .
Structure-Activity Relationships (SAR)
Fluorine Substitution Effects
Comparative studies with non-fluorinated analogues show:
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Enhanced Bioavailability: Fluorine increases logP by 0.8 units, improving membrane permeability.
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Target Affinity: The 4-fluorophenyl group boosts binding to PI3Kγ (K = 0.45 μM vs. 1.2 μM for phenyl) .
Role of the Quinoline Nitrogen
Quaternization of N1 diminishes activity (IC > 50 μM), underscoring the importance of the free lone pair for H-bonding interactions in enzyme active sites .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
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Absorption: Caco-2 permeability = 12 × 10 cm/s (high)
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Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite (t = 4.7 h)
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Toxicity: hERG inhibition risk (IC = 9.8 μM) necessitates structural optimization .
Research Applications and Future Directions
Fluorescent Probes
The compound’s Stokes shift (110 nm) and photostability make it suitable for mitochondrial tracking in live-cell imaging. Co-localization studies with MitoTracker Red show a Pearson’s coefficient of 0.89 .
Targeted Drug Delivery
Conjugation to folate-PEG nanoparticles enhances tumor accumulation in xenograft models, reducing effective dose by 40% while maintaining efficacy .
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